LogP-Driven CNS Hydrophilicity Advantage
The ACD/LogP predicted partition coefficient for 2,5-Dioxa-8-azaspiro[3.4]octane (−0.94) is 0.36 log units lower than that of its single-oxygen counterpart 2-Oxa-6-azaspiro[3.4]octane (−0.58), indicating a ~2.3-fold increase in hydrophilicity for the target compound . This difference brings the compound more closely aligned with the optimal CNS drug-likeness space (LogP 1–3 is common, but CNS drugs often benefit from lower LogP to reduce volume of distribution).
(more hydrophilic)
| Evidence Dimension | Predicted n-octanol/water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = −0.94 |
| Comparator Or Baseline | 2-Oxa-6-azaspiro[3.4]octane (ACD/LogP = −0.58) |
| Quantified Difference | ΔLogP = −0.36 (target is more hydrophilic; approximately a 2.3-fold difference in partition coefficient) |
| Conditions | ACD/Labs Percepta Platform v14.00; predicted data, no experimental logP available |
Why This Matters
For central nervous system (CNS) programs seeking to minimize P-glycoprotein efflux and limit tissue distribution volume, a scaffold with inherently lower LogP reduces the need for polarity-introducing substituents that could compromise target binding.
